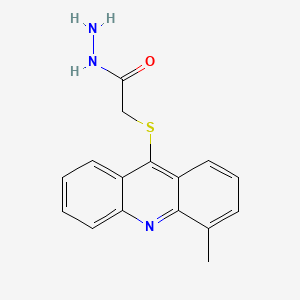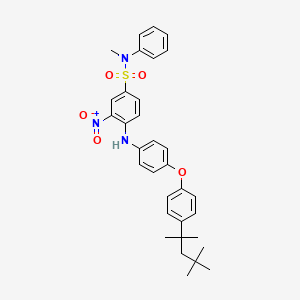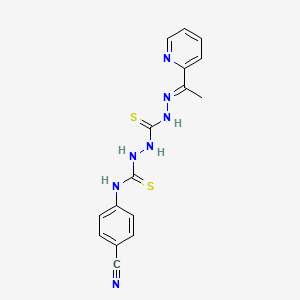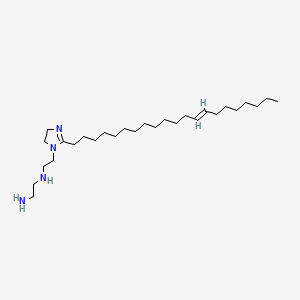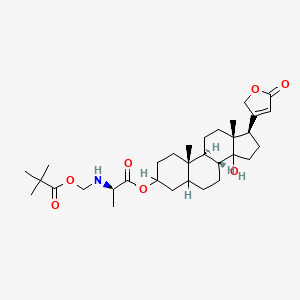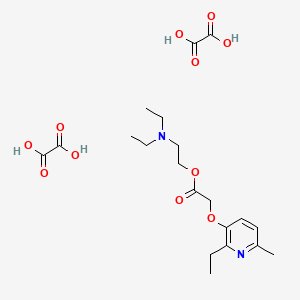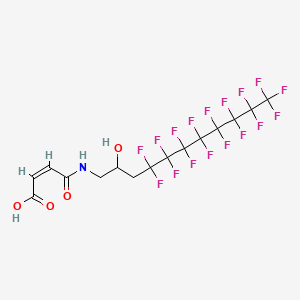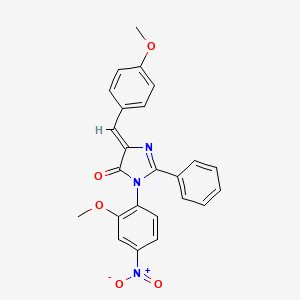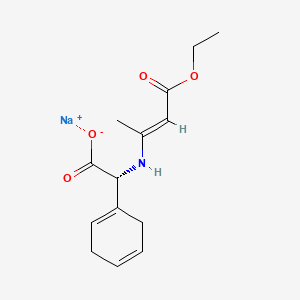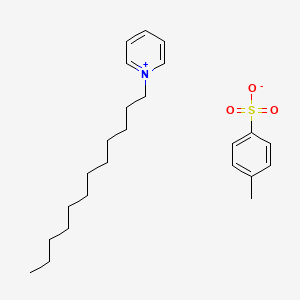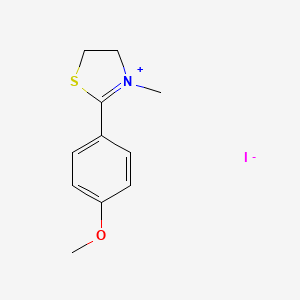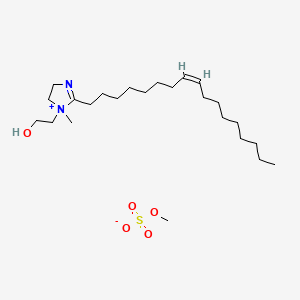
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolium core, a hydroxyethyl group, and a heptadecenyl chain, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core through the reaction of an appropriate imidazole derivative with a methylating agent under controlled conditions.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain is introduced via a nucleophilic substitution reaction, where the imidazolium core reacts with a heptadecenyl halide.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, where the imidazolium derivative reacts with an ethylene oxide or a similar reagent.
Formation of the Methyl Sulphate Salt: The final step involves the formation of the methyl sulphate salt by reacting the imidazolium compound with methyl sulphate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized heptadecenyl derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate is studied for its potential as a catalyst in organic reactions, particularly in ionic liquid-based catalysis.
Biology
In biological research, this compound is explored for its antimicrobial properties, with studies investigating its effectiveness against various bacterial and fungal strains.
Medicine
In medicine, the compound is being researched for its potential use in drug delivery systems, owing to its unique structural features that may enhance the solubility and stability of therapeutic agents.
Industry
In industrial applications, this compound is considered for use in the formulation of specialty chemicals, including surfactants and emulsifiers.
作用机制
The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate involves its interaction with cellular membranes, leading to disruption of membrane integrity in microbial cells. The compound’s amphiphilic nature allows it to insert into lipid bilayers, causing increased permeability and eventual cell lysis.
相似化合物的比较
Similar Compounds
- (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium chloride
- (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium bromide
Uniqueness
Compared to its chloride and bromide counterparts, (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate exhibits enhanced solubility in polar solvents and improved thermal stability, making it more suitable for certain industrial and research applications.
属性
CAS 编号 |
60875-26-5 |
|---|---|
分子式 |
C24H48N2O5S |
分子量 |
476.7 g/mol |
IUPAC 名称 |
2-[2-[(Z)-heptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethanol;methyl sulfate |
InChI |
InChI=1S/C23H45N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23,2)21-22-26;1-5-6(2,3)4/h10-11,26H,3-9,12-22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
InChI 键 |
TUSDSZOJVXFPSY-GMFCBQQYSA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


